molecular formula C12H15NO5S B598172 4-(Methylsulfonyl)-2-morpholinobenzoic acid CAS No. 1197193-34-2

4-(Methylsulfonyl)-2-morpholinobenzoic acid

Cat. No.: B598172
CAS No.: 1197193-34-2
M. Wt: 285.314
InChI Key: IJHCLZVPIKNHAT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzoic acid is a chemical compound with the linear formula CH3SO2C6H4CO2H . It has a molecular weight of 200.21 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of a related compound, 4-(Methylsulfonyl)phenylacetic acid, involves the addition of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur in a round-bottom flask and refluxed at 398 K .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is C7H9BO5S . Its average mass is 200.020 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonyl)benzoic acid include a molecular weight of 200.21, and it exists as a solid .

Scientific Research Applications

Antimicrobial Activity Enhancement

Research has shown that compounds related to 4-(Methylsulfonyl)-2-morpholinobenzoic acid, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties and can enhance the antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This enhancement is particularly notable when these compounds are combined with other antibiotics, indicating their potential as modulators of antibiotic efficacy (Oliveira et al., 2015).

Swern Oxidation

This compound and its derivatives have been utilized in the Swern oxidation process, a chemical reaction important for converting alcohols into aldehydes or ketones under mild conditions. The presence of a sulfoxide group is key to promoting this reaction, showcasing the compound's relevance in synthetic organic chemistry for the efficient production of various valuable chemical products (Ye et al., 2016).

Drug Metabolism and Bioconversion

In the realm of drug metabolism, derivatives of this compound have been employed to prepare mammalian metabolites of certain drugs using microbial-based surrogate biocatalytic systems. This approach has facilitated the structural characterization of drug metabolites, highlighting the compound's utility in pharmaceutical research and development (Zmijewski et al., 2006).

Electrochemical Synthesis

The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines demonstrates the use of this compound derivatives in creating compounds of potential biological significance. This green, one-pot procedure underscores the compound's role in facilitating eco-friendly synthesis methods in chemistry (Nematollahi & Esmaili, 2010).

Solubility and Phase Separation Studies

Research into the solubility and phase separation properties of related morpholino sulfonic acids provides insights into the physicochemical characteristics of this compound derivatives. These studies are crucial for applications in buffer solutions and in understanding the compound's behavior in various solvent systems (Taha & Lee, 2011).

Safety and Hazards

The safety data sheet for 4-[(methylsulfonyl)phenylboronic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCLZVPIKNHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237952
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-34-2
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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